molecular formula C15H11ClN2OS B12918128 6-Chloro-3-(phenylsulfanyl)-1H-indole-2-carboxamide CAS No. 834911-90-9

6-Chloro-3-(phenylsulfanyl)-1H-indole-2-carboxamide

Cat. No.: B12918128
CAS No.: 834911-90-9
M. Wt: 302.8 g/mol
InChI Key: DLXGERGPESWDGB-UHFFFAOYSA-N
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Description

6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class of heterocyclic compounds It features a chloro substituent at the 6th position, a phenylthio group at the 3rd position, and a carboxamide group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may enhance binding affinity through hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: This compound also features a phenylthio group and a chloro substituent but differs in its core structure and functional groups.

    6-Chloro-3-indolyl-beta-D-galactopyranoside: This compound shares the indole core and chloro substituent but has a different functional group at the 3rd position.

Uniqueness

6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

CAS No.

834911-90-9

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

6-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H11ClN2OS/c16-9-6-7-11-12(8-9)18-13(15(17)19)14(11)20-10-4-2-1-3-5-10/h1-8,18H,(H2,17,19)

InChI Key

DLXGERGPESWDGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)Cl)C(=O)N

Origin of Product

United States

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